molecular formula C14H13N3O B8507113 1-(3-Methylphenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one CAS No. 59361-53-4

1-(3-Methylphenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one

Cat. No. B8507113
Key on ui cas rn: 59361-53-4
M. Wt: 239.27 g/mol
InChI Key: IYBSWCOEVGUWIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04009166

Procedure details

To a mixture of 4.3 g 2-(m-toluidino)-3-aminomethylpyridine and 12 g of urea was heated at 180° C for 2 hours and further heated at 200° C for 30 minutes. After cooling, crude reaction product precipitated was collected by filtration and washed with sufficient amounts of warm water. This product was purified by recrystallization from methanol to give 2.6 g of 1-(m-tolyl)-2-oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine as colorless prisms, melting at 212° - 214° C.
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:16])[CH:6]=[CH:5][CH:4]=[C:3]([NH:7][C:8]2[C:13]([CH2:14][NH2:15])=[CH:12][CH:11]=[CH:10][N:9]=2)[CH:2]=1.N[C:18](N)=[O:19]>>[C:1]1([CH3:16])[CH:6]=[CH:5][CH:4]=[C:3]([N:7]2[C:8]3[N:9]=[CH:10][CH:11]=[CH:12][C:13]=3[CH2:14][NH:15][C:18]2=[O:19])[CH:2]=1

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
C1(=CC(=CC=C1)NC1=NC=CC=C1CN)C
Name
Quantity
12 g
Type
reactant
Smiles
NC(=O)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
further heated at 200° C for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
crude reaction product
CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with sufficient amounts of warm water
CUSTOM
Type
CUSTOM
Details
This product was purified by recrystallization from methanol

Outcomes

Product
Name
Type
product
Smiles
C1(=CC(=CC=C1)N1C(NCC2=C1N=CC=C2)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: CALCULATEDPERCENTYIELD 53.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.